4-(Difluoromethoxy)-3-ethoxybenzamide
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Overview
Description
4-(Difluoromethoxy)-3-ethoxybenzamide is an organic compound characterized by the presence of difluoromethoxy and ethoxy groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)-3-ethoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the O-alkylation of 4-difluoromethoxy-3-hydroxybenzaldehyde with ethyl iodide to introduce the ethoxy group. This is followed by oxidation to form the corresponding carboxylic acid, which is then converted to the benzamide through an N-acylation reaction .
Industrial Production Methods
For industrial production, the process is optimized to enhance yield and purity while minimizing costs and environmental impact. The use of sodium hydroxide as a base in the N-acylation step has been shown to be more economical and scalable compared to other bases like sodium hydride or potassium tert-butoxide .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)-3-ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzamide to amines.
Substitution: The difluoromethoxy and ethoxy groups can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces amines.
Scientific Research Applications
4-(Difluoromethoxy)-3-ethoxybenzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)-3-ethoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include the modulation of signal transduction processes and gene expression .
Comparison with Similar Compounds
Similar Compounds
4-(Difluoromethoxy)phenyl isocyanate: This compound shares the difluoromethoxy group but differs in its functional group, leading to different reactivity and applications.
Uniqueness
This compound is unique due to the combination of difluoromethoxy and ethoxy groups on the benzamide core, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C10H11F2NO3 |
---|---|
Molecular Weight |
231.20 g/mol |
IUPAC Name |
4-(difluoromethoxy)-3-ethoxybenzamide |
InChI |
InChI=1S/C10H11F2NO3/c1-2-15-8-5-6(9(13)14)3-4-7(8)16-10(11)12/h3-5,10H,2H2,1H3,(H2,13,14) |
InChI Key |
LDVWGCGHDZPHMC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)N)OC(F)F |
Origin of Product |
United States |
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